molecular formula C11H18O4 B2379813 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid CAS No. 20127-08-6

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid

Cat. No.: B2379813
CAS No.: 20127-08-6
M. Wt: 214.261
InChI Key: BOKIRPUSQNSUMB-UHFFFAOYSA-N
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Description

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is a cyclohexane-derived carboxylic acid featuring a carboxymethyl (-CH₂COOH) substituent at the 1-position of the cyclohexyl ring and a propanoic acid (-CH₂CH₂COOH) chain.

Properties

IUPAC Name

3-[1-(carboxymethyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-9(13)4-7-11(8-10(14)15)5-2-1-3-6-11/h1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIRPUSQNSUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid typically involves the reaction of cyclohexyl derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of cyclohexyl bromide and sodium carboxymethylate in an organic solvent, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclohexyl ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations on the Cyclohexane Ring

Carboxymethyl vs. Ketone Substituents
  • 3-(2-Oxocyclohexyl)propanoic acid (CAS 2275-26-5): Features a ketone group at the 2-position of the cyclohexane ring instead of a carboxymethyl group. The ketone reduces acidity compared to carboxylic acid substituents but increases electrophilicity, making it reactive in nucleophilic additions.
  • 3-[1-[(4-Chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid (CAS 1770-35-0): Combines a 4-chlorobenzyl group and a ketone on the cyclohexane.
Alicyclic vs. Aromatic Backbones
  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Isolated from Ephedra intermedia, this compound replaces the cyclohexane with a phenolic ring. However, the absence of a cyclohexane ring reduces steric hindrance .
  • 3-(Biphenyl-4-yl)-2-mercaptopropanoic acid derivatives: These ACE2 inhibitors (e.g., (S)-3-(biphenyl-4-yl)-2-((R)-2-mercapto-3-(naphthalen-2-yl)propanamido)propanoic acid) exhibit potent inhibitory activity (IC₅₀ = 0.00055 mM) due to their biphenyl and thiol groups, highlighting the role of aromaticity in target binding .

Functional Group Modifications on the Propanoic Acid Chain

Amide and Ester Derivatives
  • 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides: These derivatives demonstrate analgesic activity comparable to aspirin, with compounds like 5a and 5n showing enhanced efficacy. The amide linkage improves metabolic stability compared to free carboxylic acids .
  • Cyclohexyl propanoate (CAS 6222-35-1): The ester form of propanoic acid exhibits higher volatility and lower acidity, making it suitable for fragrance applications. This contrasts with the ionic nature of carboxylic acids, which favors solubility in polar solvents .
Amino and Sulfonamide Derivatives
  • 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride (CAS 1797692-51-3): Incorporates a tertiary amine, enabling salt formation and altering solubility (e.g., increased water solubility in hydrochloride form). Such modifications are critical for pharmaceutical bioavailability .

Biological Activity

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid, with the molecular formula C11_{11}H18_{18}O4_4 and a molecular weight of 214.26 g/mol, is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclohexyl derivatives with carboxymethylating agents. A common synthetic route includes:

  • Reagents : Cyclohexyl bromide and sodium carboxymethylate.
  • Conditions : Reaction in an organic solvent followed by acidification.

Chemical Reactions

The compound undergoes several chemical reactions:

  • Oxidation : Can form ketones or aldehydes.
  • Reduction : Converts the carboxylic acid group to alcohols.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound's carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their biological functions. The cyclohexyl ring adds structural stability and enhances hydrophobic interactions, which may improve binding affinity to biological targets.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that related compounds demonstrate anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations ranging from 135 to 218 μM .

Comparative Analysis of Biological Activity

CompoundBiological ActivityIC50_{50} (μM)
This compoundPotential interactions with biomoleculesNot yet established
Similar compoundsAnti-tubercular activity135 - 218

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : Investigated as a drug intermediate with potential therapeutic applications.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules.
  • Industrial Use : Utilized in producing specialty chemicals and materials.

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